Product packaging for Methyl 3-amino-3-phenylbutanoate(Cat. No.:CAS No. 19025-52-6)

Methyl 3-amino-3-phenylbutanoate

Cat. No.: B1430362
CAS No.: 19025-52-6
M. Wt: 193.24 g/mol
InChI Key: GCSLBFMKJPBNFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Importance of Chiral β-Amino Acid Derivatives in Chemical Synthesis

Chiral β-amino acid derivatives are indispensable building blocks in the synthesis of numerous biologically active compounds. nih.gov Their enantiomerically pure forms are crucial for the development of pharmaceuticals, as the stereochemistry of a molecule can dramatically influence its biological activity. acs.orgresearchgate.net The demand for efficient and selective methods to produce these chiral molecules has driven significant research in asymmetric synthesis. psu.edu

Key methodologies for synthesizing chiral β-amino acids include:

Asymmetric Hydrogenation: This technique has proven effective for producing both β-alkyl and β-aryl β-amino acid derivatives with high enantioselectivity. acs.org

Mannich Reaction: This classic carbon-carbon bond-forming reaction has been adapted for the asymmetric synthesis of β-amino ketones, which can be subsequently converted to β-amino esters. psu.eduorganic-chemistry.org

Conjugate Addition: The addition of nucleophiles, including nitrogen-based ones, to α,β-unsaturated esters is a powerful tool for creating chiral β-amino acid derivatives. nih.govpsu.edu

Biocatalysis: The use of enzymes, such as ω-transaminases, offers a green and highly selective alternative for the synthesis of chiral amines and their derivatives. researchgate.netresearchgate.netmdpi.com

Overview of Methyl 3-Amino-3-phenylbutanoate as a Key Chiral Building Block

This compound is a specific β-amino ester that has garnered attention as a valuable chiral building block. Its structure, featuring a phenyl group and a methyl group on the third carbon of the butanoate chain, provides a unique combination of steric and electronic properties. This makes it a useful starting material for the synthesis of non-natural amino acids and amino alcohols. researchgate.net The (S)-enantiomer of this compound is a commercially available chiral building block used in asymmetric synthesis. bldpharm.com

Compound NameCAS NumberMolecular FormulaKey Features
(S)-Methyl 3-amino-3-phenylbutanoate144494-73-5C11H15NO2Chiral building block in asymmetric synthesis. bldpharm.com
Methyl 3-phenylbutanoate3461-39-0C11H14O2Related ester without the amino group. nih.gov
Methyl 3-amino-3-phenylpropionateNot AvailableC10H13NO2A similar β-amino ester with a different carbon backbone. nih.gov

Historical Development and Current Research Trajectories for Phenyl-Substituted β-Amino Esters

The development of methods to synthesize phenyl-substituted β-amino esters has evolved significantly over time. Early approaches often relied on classical resolution techniques or the use of stoichiometric chiral auxiliaries. psu.edu However, the focus has increasingly shifted towards more efficient and atom-economical catalytic asymmetric methods.

Recent research has explored various strategies to introduce phenyl substituents and control stereochemistry. For instance, the development of novel ligands for metal-catalyzed reactions and the use of organocatalysts have opened new avenues for the synthesis of these valuable compounds. nih.govnih.govresearchgate.net Furthermore, the application of biocatalysis continues to expand, offering environmentally friendly and highly selective routes to chiral β-amino esters. researchgate.net Current research is also focused on the development of novel cereblon ligands with phenyl substituents for targeted protein degradation, highlighting the ongoing importance of these structural motifs in medicinal chemistry. nih.govresearchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO2 B1430362 Methyl 3-amino-3-phenylbutanoate CAS No. 19025-52-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-amino-3-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-11(12,8-10(13)14-2)9-6-4-3-5-7-9/h3-7H,8,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSLBFMKJPBNFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Methyl 3 Amino 3 Phenylbutanoate and Analogous Structures

Enantioselective and Diastereoselective Synthesis Approaches

The ability to control the three-dimensional arrangement of atoms is paramount in the synthesis of pharmacologically active compounds. Enantioselective and diastereoselective methods ensure the production of a single, desired stereoisomer, which is often the key to biological efficacy.

Organocatalytic Strategies for Asymmetric Construction

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool for asymmetric synthesis. This approach offers a metal-free alternative to traditional methods and often proceeds under mild reaction conditions. organic-chemistry.org

Chiral bifunctional thiourea (B124793) catalysts have proven to be highly effective in promoting asymmetric Mannich-type reactions to produce chiral β-amino esters. acs.org These catalysts operate through a dual activation mechanism. The thiourea moiety activates the electrophile (an imine) via hydrogen bonding, while a basic amino group on the catalyst deprotonates the nucleophile (a β-ketoester or malonate), leading to a highly organized transition state. acs.orgthieme-connect.com This simultaneous activation allows for excellent control over both the yield and the stereochemical outcome of the reaction.

For instance, the reaction of 3-indolinone-2-carboxylates with N-Boc-benzaldimines, generated in situ, using a thiourea catalyst derived from (R,R)-cyclohexyldiamine, affords chiral β-amino esters in good yields and with enantiomeric excesses (ee) up to 99%. acs.org The reaction is proposed to proceed through the formation of an enolate from the 3-indolinone-2-carboxylate by the tertiary amine of the catalyst. Subsequently, the thiourea part of the catalyst activates the N-Boc-benzaldimine, facilitating a preferential Re-face attack of the enolate to yield the desired product. acs.org

Similarly, cinchona alkaloid-derived thiourea catalysts have been successfully employed in the Mannich reaction between imines and malonates to synthesize novel asymmetric β-amino esters bearing a benzothiazole (B30560) moiety. nih.gov These reactions also benefit from the bifunctional nature of the catalyst, leading to high yields (71-91%) and excellent enantioselectivities (89.4-98.5% ee). nih.gov

Table 1: Chiral Thiourea Catalyzed Mannich-Type Reactions for the Synthesis of β-Amino Esters

Catalyst TypeReactantsProduct TypeYield (%)Enantiomeric Excess (ee, %)Reference
(R,R)-Cyclohexyldiamine-derived Thiourea3-Indolinone-2-carboxylates, N-Boc-benzaldiminesChiral β-Amino EstersGoodUp to 99 acs.org
Cinchona Alkaloid-derived ThioureaImines, Malonatesβ-Amino Esters with Benzothiazole71-9189.4-98.5 nih.gov

This table summarizes the effectiveness of different chiral thiourea catalysts in asymmetric Mannich-type reactions, highlighting the high yields and enantioselectivities achieved.

Cooperative catalysis, where two or more distinct catalysts work in concert to promote a transformation, offers a powerful strategy for the synthesis of complex molecules. rsc.org A notable example is the one-pot synthesis of enantioenriched β-amino esters using a combination of an aminocatalyst and an N-heterocyclic carbene (NHC) catalyst. organic-chemistry.orgacs.org This dual-catalytic system allows for an enantioselective aziridination of enals, followed by an NHC-catalyzed reductive ring-opening and acyl transfer, yielding β-amino esters in high yields and excellent enantioselectivities. organic-chemistry.org This method is highly practical as it uses commercially available catalysts at low loadings and does not require inert or anhydrous conditions, making it suitable for gram-scale synthesis. organic-chemistry.orgacs.org

Another innovative approach involves the use of cooperative carbene photocatalysis for the synthesis of β-amino esters. nih.gov This method generates nitrogen-centered radicals from simple imides, which then add regioselectively to olefins. nih.gov The resulting tertiary radicals subsequently cross-couple with a stabilized azolium-based radical to construct quaternary centers, providing access to β²,²-amino esters. nih.gov

Metal-Catalyzed Asymmetric Synthesis Routes

Transition metal catalysis remains a cornerstone of asymmetric synthesis, offering a wide range of transformations with high efficiency and selectivity.

Palladium-catalyzed C(sp³)-H activation has emerged as a powerful strategy for the synthesis of chiral molecules, providing a direct and atom-economical approach to functionalize otherwise inert C-H bonds. acs.orgnih.gov The development of chiral ligands has been crucial for achieving high enantioselectivity in these reactions. acs.org For the synthesis of β-aryl aliphatic amides, which can be precursors to β-amino esters, chiral sulfoxide-2-hydroxypyridine (SOHP) ligands have been shown to be effective in Pd-catalyzed enantioselective β-C(sp³)-H arylation of aliphatic tertiary amides. snnu.edu.cn The SOHP ligand plays a key role in the stereoselective C-H deprotonation-metalation step. snnu.edu.cn

Furthermore, the use of C5-substituted 8-aminoquinoline (B160924) auxiliaries in conjunction with a BINOL ligand has enabled the Pd-catalyzed enantioselective arylation of unactivated β C(sp³)-H bonds of alkyl carboxamides. nih.gov These methods represent a significant advancement in the direct and stereocontrolled functionalization of aliphatic chains.

Table 2: Palladium-Catalyzed Enantioselective C(sp³)-H Activation

Ligand/AuxiliarySubstrateReaction TypeKey FeatureReference
Chiral Sulfoxide-2-hydroxypyridine (SOHP)Aliphatic Tertiary Amidesβ-C(sp³)-H ArylationStereoselective C-H deprotonation snnu.edu.cn
C5-Iodinated 8-aminoquinoline (IQ) with BINOLAlkyl Carboxamidesβ-C(sp³)-H ArylationEnantioselective arylation of unactivated C-H bonds nih.gov

This table highlights key ligand and auxiliary systems used in palladium-catalyzed enantioselective C(sp³)-H activation for the synthesis of chiral building blocks.

Rhodium catalysis has been extensively utilized for the ortho-C–H functionalization of arenes. rsc.org In the context of β-amino ester synthesis, rhodium-catalyzed reactions can be employed to introduce functionality that can be subsequently converted to the desired amino ester group. For example, rhodium-catalyzed ortho-olefination of benzoates can be achieved using the ester group as a directing group. acs.org The reaction proceeds via C-H bond activation at the ortho-position, followed by olefin insertion and β-hydride elimination. acs.org

While direct rhodium-catalyzed synthesis of methyl 3-amino-3-phenylbutanoate is less commonly reported, rhodium complexes with chiral ligands like Josiphos are highly effective in the asymmetric hydrogenation of unprotected enamines, providing β-amino esters and amides in high yields and with excellent enantioselectivities (93-97% ee). nih.gov This method is particularly attractive as it avoids the need for protection and deprotection steps. nih.gov Additionally, rhodium-catalyzed asymmetric isomerization of allylamines, followed by enamine exchange and oxidation, provides a general route to chiral β-branched amides. nih.gov

Biocatalytic and Chemoenzymatic Synthetic Pathways

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, with their inherent chirality and specificity, can catalyze reactions with exceptional stereo- and regioselectivity under mild conditions.

ω-Transaminase-Mediated Stereoselective Amination

ω-Transaminases (ω-TAs) are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. nih.govnih.gov This process involves the transfer of an amino group from an amino donor, such as L-alanine, to a ketone acceptor. In the context of this compound, the corresponding β-keto ester, methyl 3-oxo-3-phenylbutanoate, would be the substrate.

The direct amination of β-keto esters using ω-TAs presents a challenge due to the instability of the corresponding β-keto acids which can readily decarboxylate. nih.gov However, research has shown that engineered ω-TAs can effectively catalyze the transamination of more stable β-keto esters. nih.gov For example, screening of ω-TA libraries has identified variants capable of converting ethyl benzoylacetate to the corresponding β-amino ester. nih.gov Key mutations, such as W57F in a ω-TA from Vibrio fluvialis, have been shown to be crucial for the conversion of ester substrates. nih.gov

The following table summarizes the performance of selected ω-transaminases in the amination of β-keto esters.

ω-Transaminase MutantSubstrateAmino DonorConversion (%)Enantiomeric Excess (ee %)
3FCR_4MEthyl benzoylacetate(S)-α-Methylbenzylamine32 (for S-enantiomer)>99
ATA117 11RdEthyl benzoylacetate(R)-α-Methylbenzylamine13 (for R-enantiomer)>99
Lipase-Catalyzed Kinetic Resolution and Enantioselective Hydrolysis

Lipases are versatile enzymes widely used for the kinetic resolution of racemic mixtures. In the context of this compound, a racemic mixture of the ester can be resolved through enantioselective hydrolysis. One enantiomer is selectively hydrolyzed by the lipase (B570770) to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester.

This method has been successfully applied to resolve racemic amino acid esters with high reactivity and selectivity. nih.gov For instance, lipases from Pseudomonas and Rhizopus species have been shown to selectively hydrolyze L-amino acid esters. nih.gov The choice of lipase and reaction conditions, such as the solvent and the ester moiety, can significantly influence the stereoselectivity of the hydrolysis. nih.gov A notable example is the resolution of racemic ethyl 3-amino-3-phenyl-2-hydroxy-propionate (3-phenylisoserine ethyl ester) using lipase from Burkholderia cepacia (formerly Pseudomonas cepacia), which achieved high enantioselectivity (E > 200) at 50% conversion. nih.gov

Whole-Cell Biotransformations Utilizing Microorganisms (e.g., Yeast Reductions)

A key application of whole-cell biotransformations in the synthesis of chiral molecules is the asymmetric reduction of ketones to chiral alcohols. While not a direct route to this compound, the reduction of a precursor ketone can establish a key stereocenter. For example, various microorganisms, including strains of Rhodococcus, Brevibacterium, and Hansenula, have been used for the diastereoselective reduction of keto-containing carbamates to their corresponding hydroxy derivatives with high yield and diastereomeric purity. nih.gov Similarly, yeast, such as Mortierella ramanniana and Pullularia pullulans, have been employed for the enantioselective reduction of ketones to produce either the (R)- or (S)-alcohol, respectively. nih.gov

Multi-Enzymatic Cascade Systems for Enhanced Yields and Stereocontrol

Multi-enzymatic cascade reactions combine several enzymatic steps in a single pot, often without the need to isolate intermediates. This approach enhances efficiency, reduces waste, and can overcome unfavorable thermodynamic equilibria. researchgate.netrsc.org

For the synthesis of β-amino acids, a cascade system can be designed to drive the reaction towards the desired product. For instance, in ω-transaminase-mediated reactions, the accumulation of the pyruvate (B1213749) by-product can inhibit the enzyme and shift the equilibrium back to the starting materials. researchgate.netmdpi.com To circumvent this, a pyruvate decarboxylase (PDC) can be coupled with the transaminase. researchgate.netmdpi.com The PDC converts pyruvate into acetaldehyde (B116499) and CO2, effectively removing the inhibitory by-product and driving the reaction forward. researchgate.netmdpi.com This strategy has been successfully applied to the synthesis of 3-amino-1-phenylbutane, a structural analog of the target molecule. researchgate.netmdpi.com

Another example of a multi-enzyme cascade involves the dynamic kinetic resolution (DKR) of racemic N-acetylamino acids. nih.gov This system combines an N-acylamino acid racemase (NAAAR) and an L-selective aminoacylase, allowing for the quantitative conversion of a racemate into a single enantiomer of the desired amino acid. nih.gov Such cascade reactions highlight the potential for producing enantiomerically pure amino acids with high yields and stereocontrol. researchgate.netnih.gov

The table below illustrates a multi-enzymatic cascade for the synthesis of 3-amino-1-phenylbutane.

Enzyme SystemSubstrateAmine DonorKey FeaturesConversion (%)Selectivity (%)Enantiomeric Excess (ee %)
CviTA-PDC4-phenyl-2-butanoneL-AlanineIn situ by-product removal. researchgate.netmdpi.com>60~90~90 (S)
VflTA-PDC4-phenyl-2-butanoneL-AlanineIn situ by-product removal. researchgate.netmdpi.com>60~90~90 (S)

Chiral Auxiliary-Mediated Diastereoselective Synthesis

Chiral auxiliary-mediated synthesis is a classical yet effective method for controlling stereochemistry. In this approach, a chiral molecule (the auxiliary) is temporarily attached to the substrate, directing the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

While specific examples for the synthesis of this compound using this method were not found in the provided search results, the general principle is well-established for the synthesis of β-amino acids. For instance, a chiral auxiliary can be attached to a β-keto ester, and subsequent reduction of the ketone or amination would proceed diastereoselectively due to the steric influence of the auxiliary. The choice of the chiral auxiliary is critical for achieving high diastereoselectivity.

Application of Chiral Acetal (B89532) Templates

Chiral acetal templates, derived from C2-symmetric diols, have been utilized in asymmetric synthesis to control the formation of stereocenters. acs.org In the context of β-amino ester synthesis, these templates can be employed to direct the stereoselective addition of nucleophiles. While direct examples for this compound are not prevalent in the reviewed literature, the principle involves the formation of a chiral acetal from a precursor aldehyde, followed by a diastereoselective reaction and subsequent removal of the chiral auxiliary.

Asymmetric Induction via Sulfonamide Derivatives and Other Auxiliaries

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. In the synthesis of β-amino esters, chiral auxiliaries such as (S,S)-(+)-pseudoephedrine have been successfully employed. researchgate.net This method involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated amide derived from the chiral auxiliary. The resulting diastereomeric adducts can then be converted to the desired enantioenriched β-amino ester. researchgate.net Another approach involves the use of chiral sulfonamide derivatives to induce asymmetry in various reactions. wustl.edu For instance, chiral amidine-based catalysts have been shown to catalyze the asymmetric cyclocondensation of fluoroacetic acid with N-sulfonyl aldimines to produce α-fluoro-β-lactams, which are precursors to α-fluoro-β-amino acid derivatives. wustl.edu

Auxiliary/CatalystApplicationOutcome
(S,S)-(+)-PseudoephedrineChiral auxiliary in conjugate additionHigh yields and enantioselectivities for β-amino esters. researchgate.net
Chiral Amidine-Based CatalystAsymmetric cyclocondensationEnantioenriched α-fluoro-β-lactams. wustl.edu

Classical and Contemporary Chemical Synthesis Routes

A variety of classical and modern synthetic methods are available for the construction of the this compound scaffold and its analogs.

Nucleophilic Addition Reactions to α,β-Unsaturated Systems

Nucleophilic addition to α,β-unsaturated carbonyl compounds, also known as Michael or conjugate addition, is a fundamental method for forming carbon-carbon or carbon-heteroatom bonds. fiveable.meorganic-chemistry.org This approach is widely used for the synthesis of β-amino esters. The reaction involves the addition of a nitrogen nucleophile, such as an amine, to an α,β-unsaturated ester. organic-chemistry.org Various catalysts, including silicon tetrachloride and copper complexes, can facilitate this reaction under mild and solvent-free conditions. organic-chemistry.org

Transformations from β-Keto Esters and Related Precursors

β-Keto esters are versatile precursors for the synthesis of β-amino esters. One common method involves the reaction of a β-keto ester, such as methyl acetoacetate, with ammonia (B1221849) or a primary amine to form a β-amino crotonate, which is an α,β-unsaturated β-amino ester. researchgate.netgoogle.com This reaction can be performed in a continuous flow system, offering a greener and more efficient process. researchgate.net Furthermore, biocatalytic approaches using ω-transaminases have been developed for the asymmetric amination of β-keto esters to produce chiral β-amino esters. nih.gov

PrecursorReagent/CatalystProduct
β-Keto EsterAmmonia/Primary Amineβ-Amino Crotonate
β-Keto Esterω-TransaminaseChiral β-Amino Ester

Multicomponent Reactions (MCRs) for Scaffold Assembly

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. acs.orgresearchgate.net A three-component Mannich-type condensation of diazo compounds, boranes, and acyl imines under catalyst-free conditions can produce anti-β-amino carbonyl compounds with high diastereoselectivity. acs.org These products are valuable intermediates that can be further transformed into various β-amino esters.

Ring-Opening/Ring-Closing Sequences from Heterocyclic Starting Materials (e.g., Aziridines, Isoxazoles, β-Lactams)

Heterocyclic compounds serve as valuable starting materials for the synthesis of β-amino esters through ring-opening or ring-closing metathesis strategies.

Aziridines: The ring expansion of aziridines through cobalt carbonyl-catalyzed carbonylation is a known method for preparing β-lactams, which are closely related to β-amino esters. nih.gov

Isoxazoles: Chiral isoxazolines can be used as key intermediates to access various types of β-amino acids with excellent selectivity. nih.gov Similarly, the reduction and ring-opening of 2-methyl-5-phenylisoxazolidine (B1625252) can yield N-methyl-3-phenyl-3-hydroxy-propylamine, a related structure.

β-Lactams: β-Lactams can be synthesized through various methods, including [2+2] cycloaddition reactions. nih.gov Subsequent ring-opening of the β-lactam can provide the desired β-amino ester. For example, a solvent-directed divergent synthesis using a chiral isothiourea catalyst can lead to either β-lactams or α-amino acid derivatives from the same zwitterionic intermediate. rsc.org

Racemic Synthesis and Subsequent Chiral Resolution Techniques

The preparation of chiral β-amino acid derivatives frequently begins with a non-stereoselective synthesis to produce a racemic mixture. This approach can be more cost-effective and less complex than direct asymmetric synthesis. Once the racemate is obtained, chiral resolution techniques are employed to isolate the desired enantiomer. This two-step strategy, involving racemic synthesis followed by separation, remains a mainstream method for the industrial production of chiral β-amino compounds. The key challenge then becomes the efficient separation of the enantiomers from the racemic mixture. Two prominent methods for this are diastereomeric salt formation and enzymatic resolution.

Diastereomeric salt formation is a classical and reliable method for resolving racemic mixtures of acidic or basic compounds. wikipedia.org The process involves reacting the racemic base, such as this compound, with a single enantiomer of a chiral acid, known as a chiral resolving agent. This acid-base reaction forms a mixture of two diastereomeric salts.

Unlike enantiomers, which have identical physical properties (except for optical rotation), diastereomers possess different physical characteristics, including solubility. wikipedia.org This difference allows for their separation by fractional crystallization. One of the diastereomeric salts will be less soluble in a given solvent system and will crystallize out of the solution, while the more soluble salt remains dissolved. The crystallized salt can then be isolated, and the chiral resolving agent can be removed to yield the desired enantiomer of the amino ester in high optical purity.

The choice of resolving agent and solvent is critical for successful separation. Common resolving agents for chiral amines are chiral carboxylic acids. For example, (R)-mandelic acid has been effectively used to resolve racemic cis/trans-3-aminocyclohexanol. In this case, a single enantiomer, (1S,3S)-3-aminocyclohexanol (R)-mandelate, was isolated from the mixture. researchgate.net Similarly, (2R,3R)-tartaric acid is another widely used resolving agent, which has been successfully employed in the resolution of racemic phenylalanine methyl ester derivatives through a process called Crystallization-Induced Asymmetric Transformation (CIAT). ut.ac.ir The efficiency of resolution via diastereomeric salt formation can be high; for instance, the resolution of certain 3-hydroxycarboxylic acids using cinchonidine (B190817) as the resolving agent in polar solvents like ethyl acetate (B1210297) or alcohols achieved an efficiency of up to 63%. nih.gov

Table 1: Examples of Chiral Resolving Agents for Amino Compounds and Analogues

Racemic CompoundChiral Resolving AgentResult
cis/trans-3-Aminocyclohexanol(R)-Mandelic AcidIsolation of (1S,3S)-3-aminocyclohexanol (R)-mandelate salt. researchgate.net
(1-methyl-2-phenyl)-ethylamine(-)-Tartaric AcidIsolation of the diastereomeric salt with 83.5% enantiomeric excess (ee) initially. gavinpublishers.com
Racemic Phenylalanine Methyl Ester Derivatives(2R,3R)-Tartaric AcidSuccessful resolution to achieve (S)-enantiomers of L-Dopa and L-Tyrosine precursors. ut.ac.ir
3-Hydroxy-4-phenylbutanoic acidCinchonidineEfficiently afforded the (R)-acid salt with up to 63% efficiency. nih.gov

Enzymatic resolution offers a highly selective and environmentally benign alternative for separating enantiomers. This technique utilizes enzymes as biocatalysts, which can differentiate between the two enantiomers of a racemic substrate and selectively catalyze a transformation on only one of them. This process is known as a kinetic resolution because the two enantiomers react at different rates.

For β-amino esters like this compound, lipases are particularly effective enzymes. Lipase B from Candida antarctica (Cal-B) has been shown to be highly efficient in resolving racemic N-protected β³-amino methyl esters. researchgate.net The resolution can be carried out through enantioselective transesterification or hydrolysis. In these reactions, the enzyme selectively acylates or hydrolyzes one of the enantiomers, leaving the other enantiomer unreacted. The resulting mixture of a transformed product and the unreacted starting material can then be separated by standard chemical methods.

Research has demonstrated that Cal-B can catalyze the resolution of various N-protected β³-amino methyl esters with high conversion rates and yield enantiomerically pure products. researchgate.net The nature of the N-protecting group (such as Boc, Cbz, or Bz) does not appear to significantly hinder the enzyme's activity, indicating the broad applicability of this method. The enantioselectivity of the process is primarily influenced by the substituent at the β-position of the amino ester. researchgate.netresearchgate.net This high selectivity makes enzymatic resolution a powerful tool for obtaining optically pure β-amino esters, which are valuable intermediates in organic synthesis. researchgate.net

Table 2: Enzymatic Resolution of Racemic β-Amino Esters and Analogues

EnzymeSubstrateReaction TypeOutcome
Lipase B from Candida antarctica (Cal-B)Racemic N-protected β³-amino methyl estersTransesterificationHigh conversion and enantiomerically pure products (E > 98). researchgate.net
Lipase B from Candida antarctica (Cal-B)N-protected β³- and β²,³-amino methyl estersHydrolysisHigh enantioselectivity (E > 80). researchgate.net
Lipase AK from Pseudomonas fluorescensCyclic α- and β-amino estersKinetic ResolutionSuccessful isolation and characterization of 7 out of 8 new resolution products. researchgate.net
Carica papaya lipase (CPL)Racemic N-protected 2,2,2-trifluoroethyl esters of 3-amino-3-phenylpropanoic acidEnantioselective alcoholysisEfficient synthesis of the (S)-enantiomer. researchgate.net

Mechanistic Investigations and Computational Studies in the Synthesis of Methyl 3 Amino 3 Phenylbutanoate Derivatives

Elucidation of Reaction Mechanisms in Organocatalysis and Biocatalysis

The synthesis of β-amino esters like methyl 3-amino-3-phenylbutanoate can be effectively achieved through organocatalytic and biocatalytic methods, each with distinct reaction mechanisms.

In organocatalysis , the Mannich reaction is a prominent strategy for the construction of the C-N and C-C bonds necessary for forming β-amino carbonyl compounds. The reaction typically involves an imine, generated in situ from an aldehyde and an amine, and a ketone or its enol equivalent. Chiral phosphoric acids or other Brønsted acids are often employed as catalysts. The elucidation of the reaction mechanism often points to a hydrogen-bond-mediated activation of the electrophile (the imine) by the chiral catalyst. This activation lowers the LUMO of the imine, facilitating the nucleophilic attack of the enol. The stereochemical outcome is dictated by the specific geometry of the transition state, which is stabilized by a network of non-covalent interactions between the catalyst, the imine, and the nucleophile.

Biocatalysis offers a highly selective and environmentally benign alternative for the synthesis of chiral amines and their derivatives. Transaminases are a class of enzymes that have been successfully employed for the asymmetric synthesis of β-amino acids. The reaction mechanism of a transaminase involves two half-reactions in a "ping-pong" sequence. In the first half-reaction, the enzyme's cofactor, pyridoxal-5'-phosphate (PLP), accepts an amino group from an amino donor (e.g., L-alanine or isopropylamine) to form pyridoxamine-5'-phosphate (PMP) and releases a keto acid byproduct (e.g., pyruvate (B1213749) or acetone). In the second half-reaction, the PMP transfers the amino group to a prochiral ketone acceptor, such as the precursor to this compound, to generate the desired chiral amine and regenerate the PLP cofactor. The high stereoselectivity of transaminases arises from the precise positioning of the substrate within the enzyme's active site, which is lined with specific amino acid residues that control the facial selectivity of the amino group transfer.

A significant challenge in biocatalytic transamination is the unfavorable thermodynamic equilibrium of the reaction. To drive the reaction towards product formation, strategies such as using a large excess of the amino donor or removing the ketone byproduct in situ are often employed.

Mechanistic Pathways of Metal-Catalyzed Asymmetric Transformations

Metal-catalyzed reactions provide a powerful toolkit for the asymmetric synthesis of this compound derivatives. Common strategies include the asymmetric hydrogenation of β-enamino esters and the conjugate addition of nitrogen nucleophiles to α,β-unsaturated esters.

In the asymmetric hydrogenation of β-enamino esters , transition metal catalysts, typically based on rhodium or ruthenium complexed with chiral phosphine (B1218219) ligands, are utilized. The mechanistic pathway generally involves the coordination of the double bond of the enamino ester to the metal center. This is followed by the oxidative addition of dihydrogen to the metal, forming a metal dihydride complex. Subsequently, migratory insertion of the double bond into one of the metal-hydride bonds occurs, generating a metal-alkyl intermediate. The stereochemistry of the final product is determined at this step, guided by the chiral environment created by the ligand. Finally, reductive elimination of the hydrogenated product regenerates the active catalyst.

The asymmetric conjugate addition of an amine or an ammonia (B1221849) equivalent to an α,β-unsaturated ester, such as methyl crotonate or its derivatives, is another key approach. Catalysts for this transformation are often based on copper, palladium, or iridium, in conjunction with chiral ligands. The mechanism typically begins with the coordination of the α,β-unsaturated ester to the metal-ligand complex. The nitrogen nucleophile then attacks the β-position of the activated double bond. The stereoselectivity is controlled by the chiral ligand, which directs the nucleophilic attack to one of the prochiral faces of the substrate. Protonation of the resulting enolate intermediate then affords the desired β-amino ester.

Recent mechanistic insights into copper-catalyzed asymmetric reactions have highlighted the importance of understanding the nature of the active catalytic species and the potential for non-linear effects, where the enantiomeric excess of the product is not directly proportional to the enantiomeric excess of the chiral ligand.

Thermodynamic and Kinetic Control in Stereoselective Processes

In stereoselective synthesis, the formation of one stereoisomer over another can be governed by either kinetic or thermodynamic control. This distinction is crucial in optimizing reaction conditions to achieve high stereoselectivity.

Kinetic control is established when the reaction is irreversible and the product ratio is determined by the relative rates of formation of the different stereoisomers. The major product will be the one that is formed via the lowest energy transition state, regardless of the relative thermodynamic stabilities of the products. Reactions under kinetic control are typically run at lower temperatures to prevent the system from reaching thermodynamic equilibrium.

Thermodynamic control , on the other hand, is operative when the reaction is reversible under the given conditions. In this scenario, an equilibrium is established between the starting materials and the products, as well as between the different stereoisomeric products. The product ratio is then determined by the relative thermodynamic stabilities of the stereoisomers. The most stable stereoisomer will be the major product. Reactions under thermodynamic control are often conducted at higher temperatures to ensure that the energy barrier for the reverse reaction can be overcome.

In the context of synthesizing this compound, consider a scenario where two diastereomers can be formed. If the reaction is under kinetic control, the diastereomer with the lower activation energy for its formation will predominate. If the reaction is reversible and under thermodynamic control, the more stable of the two diastereomers will be the major product. Understanding these principles allows chemists to steer a reaction towards the desired stereoisomer by carefully selecting the reaction temperature, time, and catalyst system.

Control TypeDecisive FactorFavored ProductTypical Conditions
Kinetic Rate of formation (lower activation energy)Product formed fastestLow temperature, short reaction time
Thermodynamic Product stability (lower Gibbs free energy)Most stable productHigh temperature, long reaction time

Computational Chemistry Approaches for Reaction Pathway Analysis and Transition State Modeling

Computational chemistry has become an indispensable tool for elucidating reaction mechanisms and understanding the origins of stereoselectivity in the synthesis of complex molecules like this compound. Density Functional Theory (DFT) is a widely used method for these investigations.

Reaction pathway analysis using computational methods allows for the mapping of the potential energy surface of a reaction. By calculating the energies of reactants, intermediates, transition states, and products, chemists can construct a detailed energy profile of the reaction. This profile provides valuable information about the feasibility of a proposed mechanism, the rate-determining step, and the influence of the catalyst and substituents on the reaction pathway.

Transition state modeling is a key aspect of computational analysis, particularly for understanding stereoselectivity. By locating and calculating the structures and energies of the competing transition states that lead to different stereoisomers, it is possible to predict the major product of a reaction. For instance, in a chiral catalyst-controlled reaction, DFT calculations can reveal the specific non-covalent interactions, such as hydrogen bonds or steric repulsions, between the catalyst and the substrate in the transition state that are responsible for the observed stereochemical outcome.

For the synthesis of this compound, computational studies could be employed to:

Model the transition states in an organocatalyzed Mannich reaction to understand how a chiral phosphoric acid catalyst induces asymmetry.

Simulate the docking of a prochiral ketone substrate into the active site of a transaminase to explain the high stereoselectivity of the biocatalytic process.

Investigate the competing diastereomeric transition states in a metal-catalyzed hydrogenation to rationalize the formation of a specific stereoisomer.

These computational insights not only corroborate experimental findings but also guide the design of new and more effective catalysts and reaction conditions.

Computational MethodApplication in Synthesis of this compound DerivativesInsights Gained
Density Functional Theory (DFT) Reaction pathway analysis, transition state modelingEnergy profiles, rate-determining steps, origin of stereoselectivity
Molecular Docking Simulation of substrate binding in biocatalysisPreferred binding modes, key enzyme-substrate interactions

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra, the complete chemical skeleton of Methyl 3-amino-3-phenylbutanoate can be mapped out.

¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in the molecule. The spectrum of this compound is characterized by several distinct signals corresponding to the aromatic, methylene, ester methyl, C3-methyl, and amino protons.

The phenyl group protons typically appear as a complex multiplet in the aromatic region of the spectrum. The protons of the methyl ester group are easily identified as a sharp singlet due to the absence of adjacent protons. The methyl group attached to the C3 carbon also presents as a singlet. A key feature of the spectrum is the signal for the C2 methylene protons. Due to the adjacent chiral center at C3, these protons are diastereotopic and are expected to be chemically non-equivalent, potentially appearing as a pair of doublets (an AB quartet) or a more complex multiplet. The amino group protons usually appear as a broad singlet, the chemical shift of which can be sensitive to solvent, concentration, and temperature.

Table 1: Representative ¹H NMR Data for this compound Data presented is based on typical chemical shifts for the respective functional groups and may vary based on solvent and experimental conditions.

Proton AssignmentTypical Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (C₆H₅)7.20 - 7.40Multiplet5H
Ester Methyl (OCH₃)3.65Singlet3H
Methylene (CH₂)2.80AB quartet2H
Amino (NH₂)1.85Broad Singlet2H
C3-Methyl (CH₃)1.55Singlet3H

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. The spectrum for this compound shows distinct signals for the carbonyl carbon, the aromatic carbons, the quaternary carbon at C3, the methylene carbon at C2, and the two methyl carbons. The carbonyl carbon of the ester group is characteristically found far downfield. The aromatic region will show multiple signals, including a signal for the quaternary ipso-carbon and signals for the ortho, meta, and para carbons of the phenyl ring.

Table 2: Representative ¹³C NMR Data for this compound Data presented is based on typical chemical shifts for the respective functional groups and may vary based on solvent and experimental conditions.

Carbon AssignmentTypical Chemical Shift (δ, ppm)
Carbonyl (C=O)172.5
Aromatic (C-ipso)145.0
Aromatic (CH)128.8, 127.0, 125.5
Quaternary (C3)58.0
Ester Methyl (OCH₃)52.0
Methylene (CH₂)47.5
C3-Methyl (CH₃)28.0

To unequivocally assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are utilized.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships. For this compound, COSY spectra would primarily show correlations within the phenyl ring spin system. Crucially, it would confirm the lack of coupling between the C2 methylene protons and the C3-methyl protons, consistent with the proposed structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. HSQC is used to definitively assign each carbon signal by correlating it to its attached proton(s). For example, the proton signal at ~3.65 ppm would correlate with the carbon signal at ~52.0 ppm, confirming the assignment of the ester methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). HMBC is vital for piecing together the molecular skeleton. Key correlations for confirming the structure of this compound would include:

A correlation from the ester methyl protons (OCH₃) to the carbonyl carbon (C=O).

Correlations from the C2 methylene protons to both the carbonyl carbon and the quaternary C3 carbon.

Correlations from the C3-methyl protons to the C3 carbon and the ipso-carbon of the phenyl ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For this compound, the molecular formula is C₁₁H₁₅NO₂. The calculated exact mass for the protonated molecule [M+H]⁺ is 194.1176, which HRMS can confirm to within a few parts per million, providing strong evidence for the compound's elemental formula.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. When subjected to electron ionization (EI) in the mass spectrometer, this compound undergoes predictable fragmentation. The resulting mass spectrum serves as a molecular fingerprint.

The most characteristic fragmentation pathway for this molecule is the alpha-cleavage of the bond between the C2 and C3 carbons. This cleavage results in the formation of a highly stable, resonance-stabilized benzylic cation with a mass-to-charge ratio (m/z) of 120. This fragment is often the most abundant ion in the spectrum (the base peak). Other significant fragments arise from the loss of the methoxy radical ([M-31]⁺) or the entire carbomethoxy group ([M-59]⁺) from the molecular ion. Fragments characteristic of the phenyl group, such as the phenyl cation (m/z 77) and the tropylium ion (m/z 91), are also commonly observed. Analysis of the fragmentation of the related compound Methyl 3-phenylbutanoate shows a top peak at m/z 105, which corresponds to the benzylic cation without the amino group, lending strong support to the predicted fragmentation pattern. nih.gov

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

m/zProposed Fragment IonFormula
193Molecular Ion [M]⁺[C₁₁H₁₅NO₂]⁺
162[M - OCH₃]⁺[C₁₀H₁₂NO]⁺
134[M - COOCH₃]⁺[C₉H₁₂N]⁺
120[C₆H₅C(NH₂)CH₃]⁺ (Base Peak)[C₈H₁₀N]⁺
91Tropylium Ion[C₇H₇]⁺
77Phenyl Ion[C₆H₅]⁺

Chiral Chromatography for Enantiomeric Purity Determination

As this compound contains a chiral center at the C3 position, it exists as a pair of enantiomers. Determining the enantiomeric excess (ee) or purity is critical, and this is achieved using chiral chromatography.

High-Performance Liquid Chromatography (HPLC) is the foremost technique for the enantioseparation of β-amino acid derivatives. nih.govnih.gov The direct separation of the enantiomers of this compound is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose carbamates, are widely effective. yakhak.org Another successful class of CSPs for amino acids includes macrocyclic glycopeptides like teicoplanin. sigmaaldrich.com

For effective separation, the analyte may require derivatization at the amino group, for instance with 3,5-dinitrobenzoyl chloride, to enhance interactions with the CSP and improve UV detection. The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane and a polar modifier like isopropanol or ethanol, is critical for optimizing resolution.

Illustrative HPLC Method Parameters for Chiral Separation:

Parameter Condition
Column Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL

These parameters are representative for the separation of similar chiral β-amino esters and would require optimization.

Gas Chromatography (GC) can also be employed for enantiomeric purity determination, particularly due to its high resolution. A significant prerequisite for GC analysis is the conversion of the non-volatile amino ester into a volatile derivative. This is often a two-step process: esterification of the carboxylic acid (already present in the target molecule as a methyl ester) and acylation of the amino group, for example, with trifluoroacetic anhydride (B1165640). nih.gov

The derivatized enantiomers are then separated on a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin derivative. gcms.cz The different interactions between the enantiomers and the chiral selector result in different retention times, allowing for their quantification.

Representative GC Method for Chiral Analysis:

Parameter Condition
Column Chirasil®-Val (L-valine-tert-butylamide polysiloxane)
Dimensions 25 m x 0.25 mm ID, 0.16 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 100 °C (hold 2 min), ramp to 180 °C at 4 °C/min, hold 10 min
Injector Temp. 250 °C
Detector Temp. 280 °C (FID)
Injection Mode Split (50:1)

This method illustrates a typical approach for derivatized amino acid enantiomers and would need specific adaptation.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including FT-IR and Raman, are powerful non-destructive methods for identifying the functional groups within a molecule based on their characteristic vibrational frequencies.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The FT-IR spectrum of this compound is expected to show distinct absorption bands corresponding to its primary amine, ester, and phenyl groups. pressbooks.pubmaricopa.edu The N-H stretching of the primary amine typically appears as a medium-intensity doublet in the 3400-3300 cm⁻¹ region. The most prominent band is usually the strong C=O stretch of the ester group, found around 1735 cm⁻¹. The aromatic phenyl group gives rise to C=C stretching bands in the 1600-1450 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹.

Predicted FT-IR Absorption Bands for this compound:

Frequency Range (cm⁻¹) Vibration Type Functional Group Intensity
3400–3300N-H Asymmetric & Symmetric StretchPrimary AmineMedium
3100–3000C-H StretchAromatic (Phenyl)Medium-Weak
2980–2850C-H StretchAliphatic (CH₃, CH₂)Medium
1750–1735C=O StretchEsterStrong
1600–1450C=C StretchAromatic RingMedium-Weak (multiple bands)
1640–1560N-H BendPrimary AmineMedium
1250–1150C-O StretchEsterStrong
770–730 & 710-690C-H Out-of-Plane BendMonosubstituted PhenylStrong

This table is based on standard infrared absorption frequency correlation charts. libretexts.orgucla.eduorgchemboulder.com

Raman spectroscopy provides complementary information to FT-IR. It detects vibrations that cause a change in the polarizability of the molecule. Non-polar bonds and symmetric vibrations often produce strong Raman signals. For this compound, the aromatic ring vibrations are expected to be particularly prominent in the Raman spectrum. bio-structure.comresearchgate.net The symmetric "ring breathing" mode of the monosubstituted phenyl ring typically gives a very strong, sharp band near 1000 cm⁻¹. Aliphatic C-H stretching and bending modes are also observable, as is the C=O stretch, although the latter is often weaker in Raman than in IR.

Anticipated Raman Shifts for this compound:

Raman Shift (cm⁻¹) Vibration Type Functional Group Intensity
3080–3050Aromatic C-H StretchPhenyl GroupMedium
2950–2880Aliphatic C-H StretchCH₃, CH₂Strong
1740–1720C=O StretchEsterWeak-Medium
1605Aromatic C=C StretchPhenyl RingStrong
1030Aromatic C-H In-Plane BendPhenyl RingMedium
1001Aromatic Ring BreathingMonosubstituted PhenylVery Strong
850-800C-C StretchAlkyl SkeletonMedium

This predictive table is based on characteristic Raman shifts for the constituent functional groups. nih.gov

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Absolute Configuration Confirmation

Optical rotation and Circular Dichroism (CD) spectroscopy are essential, non-destructive techniques for determining the absolute configuration of chiral molecules like this compound.

Optical Rotation: This technique measures the rotation of plane-polarized light as it passes through a solution containing a chiral compound. Enantiomers, which are non-superimposable mirror images, rotate plane-polarized light to an equal extent but in opposite directions. libretexts.org For this compound, the (R)- and (S)-enantiomers would exhibit specific rotation values that are equal in magnitude but opposite in sign (dextrorotatory, (+), or levorotatory, (-)). The specific rotation is a characteristic physical property of a chiral molecule under defined conditions (e.g., solvent, temperature, and wavelength of light). libretexts.org

A 50:50 mixture of the (R)- and (S)-enantiomers, known as a racemic mixture, would show no optical rotation as the rotations of the individual enantiomers cancel each other out. libretexts.org Therefore, measuring the optical rotation can not only help in assigning the absolute configuration when compared to a known standard but also in determining the enantiomeric purity of a sample.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemical features of a molecule, particularly the spatial arrangement of its chromophores. In this compound, the phenyl group is the primary chromophore. The interaction of this chromophore with the chiral center at the third carbon atom would result in a characteristic CD spectrum.

The enantiomers of this compound would produce mirror-image CD spectra. By comparing the experimental CD spectrum with that predicted by theoretical calculations (e.g., time-dependent density functional theory), the absolute configuration of the enantiomers can be determined.

TechniquePrincipleApplication to this compound
Optical Rotation Measures the rotation of plane-polarized light by a chiral molecule.The (R)- and (S)-enantiomers would exhibit equal and opposite specific rotations, allowing for the determination of enantiomeric purity and aiding in the assignment of absolute configuration.
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.The enantiomers would produce mirror-image spectra based on the phenyl chromophore, which can be compared to theoretical predictions to confirm the absolute configuration.

X-ray Crystallography for Definitive Three-Dimensional Structure Elucidation

X-ray crystallography is a powerful analytical technique that provides the most definitive determination of the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it would be possible to determine the precise spatial arrangement of its atoms.

This technique would yield a wealth of structural information, including:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds.

Conformation: The preferred three-dimensional arrangement of the molecule in the solid state.

Absolute configuration: For a single crystal of an enantiomerically pure sample, X-ray crystallography can unambiguously determine the absolute stereochemistry (R or S configuration) at the chiral center.

Intermolecular interactions: Information about how the molecules pack together in the crystal lattice, including hydrogen bonding and other non-covalent interactions.

While no specific crystal structure data for this compound is currently available in open literature, the table below illustrates the type of crystallographic data that would be obtained from such an analysis.

ParameterDescription
Crystal System The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic).
Space Group The specific symmetry group of the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ) The dimensions and angles of the repeating unit of the crystal lattice.
Z The number of molecules in the unit cell.
Calculated Density The density of the crystal calculated from the crystallographic data.

Computational Spectroscopy and Density Functional Theory (DFT) Calculations for Spectral Prediction and Interpretation

Computational methods, particularly Density Functional Theory (DFT), are invaluable tools for predicting and interpreting the spectroscopic properties of molecules. DFT calculations can provide insights into the structure, stability, and spectral characteristics of this compound.

Spectral Prediction: DFT calculations can be used to predict various spectroscopic data, including:

NMR Chemical Shifts: Theoretical prediction of 1H and 13C NMR chemical shifts can aid in the assignment of experimental spectra. bohrium.comnih.govnih.govimist.ma

Vibrational Frequencies: Calculation of infrared (IR) and Raman spectra can help in identifying characteristic vibrational modes of the molecule.

Electronic Spectra: Prediction of UV-Vis and Circular Dichroism spectra can assist in the interpretation of experimental data and the assignment of absolute configuration.

A study on the related compound, methyl 3-(amino)-2-butenoate, utilized DFT calculations at the B3LYP/6-311++G(d,p) level to investigate its molecular structure and vibrational spectra, showing good agreement with experimental data. nih.gov A similar approach could be applied to this compound.

Conformational Analysis: DFT can be used to perform a conformational analysis to identify the most stable low-energy conformations of the molecule. nih.gov By calculating the relative energies of different spatial arrangements, it is possible to understand the molecule's conformational preferences, which can influence its physical and chemical properties.

The synergy between experimental NMR investigations and DFT calculations has been shown to be a powerful approach for structural elucidation. ruc.dk

Computational MethodApplication to this compoundPredicted Outcome
DFT Geometry Optimization Determination of the lowest energy three-dimensional structure.Optimized molecular geometry, bond lengths, and bond angles.
DFT Frequency Calculation Prediction of vibrational spectra (IR and Raman).Theoretical vibrational frequencies to aid in experimental spectral assignment.
GIAO NMR Calculations Prediction of 1H and 13C NMR chemical shifts.Theoretical chemical shifts to assist in the interpretation of experimental NMR data.
TD-DFT Calculations Prediction of electronic absorption and circular dichroism spectra.Theoretical spectra to aid in the assignment of absolute configuration.

Chemical Transformations and Derivatization Strategies of Methyl 3 Amino 3 Phenylbutanoate and Its Analogues

Modifications at the Amino Moiety

The primary amino group is a key site for derivatization, allowing for the introduction of a wide variety of substituents and the construction of more complex molecular architectures, including heterocyclic systems.

The primary amine of methyl 3-amino-3-phenylbutanoate readily undergoes acylation with acyl chlorides, anhydrides, or carboxylic acids to form the corresponding amides. jk-sci.com This transformation is fundamental in peptide synthesis and for modifying the compound's biological properties. Standard coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be employed to facilitate amide bond formation with carboxylic acids. jk-sci.com The reaction typically proceeds by activating the carboxylic acid, which is then susceptible to nucleophilic attack by the amine. jk-sci.com

Alternatively, the reaction of the amine with a more reactive acyl halide, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270), provides a high-yielding route to the N-acyl derivative. This method, a variant of the Schotten-Baumann reaction, is robust and widely applicable. jk-sci.com

Table 1: Representative Amidation/Acylation Reactions

Starting Material Reagent Conditions Product
This compound Acetyl chloride, Triethylamine Dichloromethane, 0 °C to RT Methyl 3-(acetylamino)-3-phenylbutanoate
This compound Benzoic acid, EDC, HOBt Dimethylformamide, RT Methyl 3-(benzamido)-3-phenylbutanoate
This compound Benzoyl chloride, Pyridine Dichloromethane, 0 °C to RT Methyl 3-(benzamido)-3-phenylbutanoate

This table presents illustrative examples of common amidation and acylation reactions.

The structure of this compound, as a β-phenylethylamine derivative, is an excellent precursor for the synthesis of isoquinoline (B145761) and related heterocyclic scaffolds through intramolecular cyclization reactions.

The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines. wikipedia.orgnrochemistry.comorganic-chemistry.org This reaction involves the intramolecular electrophilic aromatic substitution of an N-acylated β-phenylethylamine. The process requires a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), under reflux conditions. wikipedia.orgnrochemistry.com The N-acylated derivative of this compound first forms a nitrilium ion intermediate, which then undergoes cyclization via attack of the electron-rich phenyl ring, followed by elimination to yield the dihydroisoquinoline. The presence of electron-donating groups on the phenyl ring facilitates this cyclization. jk-sci.comnrochemistry.com

Another key transformation is the Pictet-Spengler reaction , which produces tetrahydroisoquinolines. mdpi.comwikipedia.orgnih.gov This reaction proceeds by the condensation of a β-arylethylamine with an aldehyde or ketone to form an iminium ion, which subsequently cyclizes. wikipedia.org For this compound, reaction with an aldehyde (e.g., formaldehyde) under acidic conditions would lead to the formation of a 1,2,3,4-tetrahydroisoquinoline (B50084) derivative. The reaction's success is highly dependent on the nucleophilicity of the aromatic ring. wikipedia.org

Furthermore, β-amino esters are known substrates for multicomponent reactions like the Biginelli reaction . wikipedia.orgorganic-chemistry.org This one-pot synthesis involves the acid-catalyzed condensation of a β-amino ester, an aldehyde, and urea (B33335) (or thiourea) to produce dihydropyrimidinones (DHPMs). wikipedia.org This reaction provides a straightforward route to highly functionalized heterocyclic compounds with significant pharmacological interest.

Table 2: Heterocycle Formation from this compound Analogues

Reaction Name Precursor Reagents Product Type
Bischler-Napieralski N-Acyl-3-amino-3-phenylbutanoate POCl₃ or P₂O₅, heat Dihydroisoquinoline
Pictet-Spengler 3-Amino-3-phenylbutanoate Aldehyde (e.g., R-CHO), H⁺ Tetrahydroisoquinoline
Biginelli Reaction 3-Amino-3-phenylbutanoate Aldehyde (R-CHO), Urea Dihydropyrimidinone

This table summarizes major cyclization strategies for synthesizing heterocyclic systems.

Transformations at the Ester Moiety

The methyl ester functionality offers another handle for chemical modification, including hydrolysis to the corresponding carboxylic acid, transesterification, and reduction to a primary alcohol.

The methyl ester of 3-amino-3-phenylbutanoate can be hydrolyzed to the corresponding carboxylic acid, 3-amino-3-phenylbutanoic acid, under either acidic or basic conditions. encyclopedia.pub Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide (B78521) and goes to completion, yielding the carboxylate salt. encyclopedia.pubdepaul.edu Acid-catalyzed hydrolysis is a reversible process requiring a large excess of water. encyclopedia.pub For chiral amino esters, care must be taken to avoid racemization, especially under harsh conditions. Milder conditions, such as using a system of tert-butylamine, methanol, and water, have been shown to effectively hydrolyze amino esters while preserving stereochemical integrity. wikipedia.org

Transesterification can be achieved by heating the methyl ester in a different alcohol (e.g., ethanol, isopropanol) in the presence of an acid or base catalyst. This equilibrium-driven process allows for the exchange of the alkoxy group of the ester. nih.gov

The ester group can be reduced to a primary alcohol, yielding the corresponding β-amino alcohol, 3-amino-3-phenylbutan-1-ol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. The reaction involves the reduction of the amide formed from the ester and then the reduction of the ester itself. Alternatively, a two-step procedure can be employed where the carboxylic acid (obtained from hydrolysis) is activated, for instance as a mixed anhydride (B1165640) with ethyl chloroformate, and then reduced with a milder reducing agent like sodium borohydride (B1222165) (NaBH₄). This approach is often used for N-protected amino acids to avoid reduction of other functional groups.

Table 3: Transformations at the Ester Moiety

Reaction Type Reagents Conditions Product
Basic Hydrolysis NaOH (aq) Heat Sodium 3-amino-3-phenylbutanoate
Acidic Hydrolysis H₂O, H₂SO₄ (cat.) Heat 3-Amino-3-phenylbutanoic acid
Transesterification Ethanol, H⁺ (cat.) Reflux Ethyl 3-amino-3-phenylbutanoate
Reduction 1. LiAlH₄ 2. H₂O Diethyl ether or THF 3-Amino-3-phenylbutan-1-ol

This table outlines key reactions involving the ester functional group.

Reactions Involving the Phenyl Ring and Butanoate Backbone

The phenyl ring and the butanoate backbone provide further opportunities for structural modification, although these are often more challenging than reactions at the amino or ester groups.

The phenyl ring can undergo electrophilic aromatic substitution (SₑAr). wikipedia.org The substituent already on the ring, a secondary alkyl chain containing an amino and an ester group, influences the position of the incoming electrophile. The ester group is an electron-withdrawing, meta-directing group. aiinmr.com The benzylic amino group (or its acylated form) is an ortho-, para-directing group. The outcome of an electrophilic substitution reaction, such as nitration or halogenation, would depend on the reaction conditions and whether the amino group is protected. For instance, in a nitration reaction using nitric and sulfuric acid, substitution is likely to be directed to the meta-position relative to the ester group. aiinmr.comgrabmyessay.com

The butanoate backbone possesses acidic protons at the C2 position, alpha to the ester carbonyl. These protons can be removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate. libretexts.orgyoutube.com This enolate is a potent nucleophile and can react with various electrophiles, most commonly alkyl halides, in an alkylation reaction . This Sₙ2 reaction allows for the introduction of alkyl groups at the C2 position, providing a route to α-substituted derivatives of the parent compound. libretexts.orgyoutube.com

Table 4: Reactions on the Phenyl Ring and Butanoate Backbone

Reaction Type Site Reagents Product
Electrophilic Aromatic Substitution (Nitration) Phenyl Ring HNO₃, H₂SO₄ Methyl 3-amino-3-(nitro-phenyl)butanoate
Enolate Alkylation Butanoate Backbone (C2) 1. LDA, -78 °C 2. Alkyl Halide (R-X) Methyl 3-amino-2-alkyl-3-phenylbutanoate

This table details representative reactions for modifying the aromatic ring and carbon backbone.

Direct C-H Functionalization Strategies

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical approach in modern organic synthesis, enabling the conversion of ubiquitous C-H bonds into valuable carbon-carbon and carbon-heteroatom bonds. For a molecule like this compound, several C-H bonds are potential targets for such transformations, including the aromatic C-H bonds on the phenyl ring and the aliphatic C-H bonds of the butanoate backbone. The regioselectivity of these reactions is often guided by the inherent reactivity of the C-H bonds or through the use of directing groups. The amino group in this compound can act as an internal directing group, guiding a transition metal catalyst to a specific C-H bond to facilitate its activation.

Transition-metal-catalyzed C-H functionalization, particularly with palladium and rhodium, has emerged as a robust strategy for the derivatization of complex molecules. researchgate.netsnnu.edu.cn In the context of this compound, the phenyl group offers sites for ortho-C-H activation, a common transformation for aryl groups in the presence of a directing group. researchgate.net Furthermore, the aliphatic chain presents opportunities for C(sp³)-H functionalization, a more challenging yet increasingly feasible transformation. acs.org

Research on analogous systems, such as 2-phenylpyridine, demonstrates the feasibility of rhodium(III)-catalyzed direct functionalization of C-H bonds under oxidative conditions to form C-C, C-N, and C-O bonds. researchgate.net These reactions often exhibit high regioselectivity for the ortho position of the phenyl ring due to the directing effect of the pyridine nitrogen. researchgate.net A similar directing effect can be envisioned for the amino group of this compound, potentially guiding a catalyst to the ortho-positions of the phenyl ring.

Moreover, palladium-catalyzed methods have been developed for the functionalization of β-C(sp³)–H bonds in aliphatic amines, which could be applied to the methyl groups of the butanoate chain in the target molecule. nih.gov The success of such reactions often relies on the formation of a five- or six-membered metallacyclic intermediate, which is facilitated by a directing group. nih.gov

The following table summarizes potential C-H functionalization reactions applicable to this compound based on studies of analogous compounds.

Reaction TypeCatalyst/ReagentsPotential Site of FunctionalizationProduct TypeReference System
Ortho-Arylation[RhCp*Cl₂]₂ / AgSbF₆Aromatic C-H (ortho to amino-bearing carbon)Ortho-aryl substituted derivative2-Phenylpyridine
β-AcetoxylationPd(OAc)₂ / PhI(OAc)₂Aliphatic β-C(sp³)-Hβ-acetoxy derivativePrimary alkylamines
Intramolecular AminationRh₂(esp)₂Aliphatic C-HCyclic amino acid derivativeAliphatic carbamates

Alkylation and Arylation Reactions

Alkylation and arylation reactions are fundamental transformations for building molecular complexity. In the case of this compound, these reactions can occur at several positions, including the nitrogen atom of the amino group, the α-carbon, and the β-carbon, as well as the phenyl ring.

N-Alkylation and N-Arylation: The amino group of this compound is a nucleophilic center and can readily undergo alkylation and arylation reactions. Direct N-alkylation can be achieved using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base to neutralize the formed acid. More advanced methods, such as the use of alcohols as alkylating agents catalyzed by ruthenium or iron complexes, offer a more environmentally friendly alternative. nih.gov N-arylation is commonly accomplished through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, using aryl halides or triflates.

α-Alkylation and α-Arylation: The α-carbon of this compound can be functionalized through the formation of an enolate or its equivalent. The diastereoselective alkylation of β-amino ester enolates, formed by treatment with a strong base like lithium diisopropylamide (LDA), can proceed with high stereocontrol. nih.gov The stereochemical outcome is often influenced by the formation of aggregated lithium enolates in solution. nih.gov

β-Arylation: The introduction of an aryl group at the β-position of the butanoate chain can be achieved through palladium-catalyzed C(sp³)–H arylation. rsc.org This strategy often requires a directing group to achieve high regioselectivity. For β-amino acids, a removable directing group can be installed on the amino group to direct the palladium catalyst to the β-C-H bonds.

The following table provides an overview of potential alkylation and arylation reactions for this compound based on established methodologies for similar substrates.

Reaction TypePositionReagents/CatalystProductReference System
N-AlkylationNitrogenR-X / Base or R-OH / Ru catalystN-alkylated amino esterα-Amino acid esters nih.gov
α-Alkylationα-CarbonLDA / R'-Xα-alkyl-β-amino esterβ-Amino esters nih.gov
β-Arylationβ-CarbonAr-I / Pd catalyst / Directing Groupβ-aryl-β-amino esterPhthaloyl alanine (B10760859) rsc.org
N-ArylationNitrogenAr-Br / Pd catalyst / Ligand / BaseN-aryl-β-amino esterGeneral amines

Applications As Chiral Building Blocks in Advanced Organic Synthesis

Construction of β-Peptides and Unnatural Peptides with Defined Conformations

β-Peptides, which are oligomers of β-amino acids, are known to adopt stable secondary structures similar to α-peptides and have garnered significant interest due to their resistance to proteolytic degradation. nih.govresearchgate.net Unnatural amino acids are also crucial in the development of novel peptide therapeutics with enhanced properties. nih.govkennesaw.edu

While Methyl 3-amino-3-phenylbutanoate is a β-amino acid derivative and theoretically could serve as a monomer in the synthesis of β-peptides or unnatural peptides, there is a lack of specific studies in the published literature detailing its incorporation into such oligomers. The synthesis of peptides containing related chiral 3-aryl β-amino acids has been reported, suggesting the feasibility of this approach, but direct examples using this compound are not available. nih.gov

Precursors for Complex Heterocyclic Architectures

The combination of an amino group and an ester functionality makes this compound a plausible precursor for various heterocyclic systems.

Synthesis of β-Lactams and Related Structures

β-Lactams are a critical class of compounds, most notably found in penicillin and cephalosporin (B10832234) antibiotics. Various synthetic routes to β-lactams have been developed, often involving the cyclization of β-amino acids or their derivatives. nih.govnih.gov

Despite the structural suitability of this compound for the synthesis of substituted β-lactams, a review of the chemical literature reveals no specific examples of its use for this purpose.

Formation of Nitrogen-Containing Heterocycles (e.g., Quinolines, Pyridines, Pyrazoles, Oxazoles)

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and functional materials. The amino and ester groups of this compound could potentially participate in cyclization reactions to form a variety of heterocyclic rings.

Quinolines and Pyridines: The synthesis of quinolines and pyridines often involves condensation and cyclization reactions. While numerous methods exist for the synthesis of these heterocycles, none have been found that utilize this compound as a starting material.

Pyrazoles: Pyrazoles are typically synthesized from 1,3-dicarbonyl compounds and hydrazines. nih.govlifechempharma.comresearchgate.netjmchemsci.com There is no available literature describing a synthetic pathway to pyrazoles that employs this compound.

Oxazoles: The synthesis of oxazoles can be achieved through various methods, including the van Leusen reaction or from carboxylic acids. nih.govresearchgate.netnih.govresearchgate.net However, the use of this compound as a precursor for oxazole (B20620) formation has not been reported.

Role in the Asymmetric Synthesis of Complex Organic Molecules

Chiral building blocks are fundamental to the asymmetric synthesis of complex, biologically active molecules. mdpi.comresearchgate.net The stereocenter in this compound could theoretically be used to induce stereoselectivity in subsequent reactions.

While the asymmetric synthesis of various chiral amines and amino acid derivatives is a well-established field, researchgate.netresearchgate.net there are no specific examples in the literature that demonstrate the use of either the (R) or (S) enantiomer of this compound as a chiral starting material for the synthesis of other complex organic molecules.

Application as Chiral Catalysts, Ligands, and Auxiliaries in Enantioselective Transformations

Amino acids and their derivatives have been successfully employed as chiral ligands for metal-catalyzed enantioselective reactions and as chiral auxiliaries to control the stereochemical outcome of a reaction. mdpi.comnih.govrsc.org

A search of the scientific literature did not yield any instances of this compound being used as a chiral catalyst, a chiral ligand for a metal complex, or as a chiral auxiliary in any enantioselective transformation.

Integration into Macrocyclic and Oligomeric Chemical Structures

The bifunctional nature of this compound makes it a potential candidate for the synthesis of macrocycles and oligomers through iterative amide bond formation or other coupling reactions. However, there are no published reports on the integration of this specific compound into such larger chemical structures.

Q & A

Q. What are the common synthetic routes for Methyl 3-amino-3-phenylbutanoate, and how can purity be optimized?

  • Methodological Answer : this compound is typically synthesized via alkylation or esterification reactions. For example, analogous methods involve reacting amino acid derivatives with methylating agents (e.g., methyl iodide) under controlled conditions. A key step is the use of column chromatography (C18 reverse-phase or silica gel) for purification, as demonstrated in the synthesis of structurally similar methyl esters . Optimizing purity requires adjusting reaction parameters (e.g., temperature, solvent choice) and employing analytical techniques like HPLC to monitor intermediate stages.

Q. How is the structure of this compound characterized in academic research?

  • Methodological Answer : Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify proton environments and carbon frameworks. Mass spectrometry (MS) is used to verify molecular weight, while infrared (IR) spectroscopy confirms functional groups like the ester carbonyl and amino groups. For stereochemical analysis, chiral chromatography or optical rotation measurements may be employed, as seen in studies of related chiral amino esters .

Q. What are the primary research applications of this compound?

  • Methodological Answer : This compound serves as:
  • A building block in organic synthesis for constructing β-amino acid derivatives or peptidomimetics.
  • A biochemical probe to study enzyme-substrate interactions, leveraging its amino and ester groups for hydrogen bonding and hydrolytic stability .
  • A precursor for pharmacological studies , particularly in designing CNS-targeting agents due to structural similarities to neuroactive amines .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the biological activity of this compound derivatives?

  • Methodological Answer : Substituents modulate bioactivity by altering electronic and steric properties. For example:
SubstituentObserved EffectReference Compound
Methoxy (-OCH₃)Enhances hydrophobic interactions; increases antioxidant activity Methyl 4-amino-3-(3-methoxyphenyl)butanoate
Fluoro (-F)Improves metabolic stability and target binding affinity Methyl 3-amino-2-[(3-fluorophenyl)methyl]propanoate
Experimental approaches include SAR studies via systematic substitution and molecular docking simulations to predict binding modes .

Q. How can researchers resolve contradictions in reaction yields reported for this compound synthesis?

  • Methodological Answer : Yield discrepancies often arise from variations in:
  • Catalyst systems : For example, using DBU vs. DIPEA in alkylation steps can alter reaction efficiency .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) may improve solubility but increase side reactions.
  • Temperature control : Higher temperatures (e.g., 60°C) may accelerate reactions but degrade sensitive intermediates.
    Systematic optimization via Design of Experiments (DoE) frameworks is recommended to identify critical parameters .

Q. What advanced analytical techniques validate the success of this compound synthesis and purity?

  • Methodological Answer : Beyond standard NMR/MS, researchers use:
  • Chiral HPLC : To resolve enantiomeric impurities, critical for studies requiring stereochemical precision .
  • LC-MS/MS : For trace-level impurity profiling, especially in pharmacokinetic studies.
  • X-ray crystallography : To confirm solid-state structure when crystallizable derivatives are synthesized .
    Retention times and fragmentation patterns should be cross-referenced with databases like PubChem for validation .

Data Contradiction Analysis

  • Example : Conflicting reports on enzymatic hydrolysis rates of methyl esters may stem from assay conditions (e.g., pH, enzyme source). For this compound, comparing hydrolysis in human vs. bacterial esterases under standardized protocols can clarify discrepancies .

Key Research Gaps

  • Limited data on in vivo metabolic pathways and toxicity profiles of this compound. Future studies should integrate isotopic labeling and ADMET assays to address these gaps.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-amino-3-phenylbutanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-amino-3-phenylbutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.